Methyl 7-chloro-1H-benzimidazole-6-carboxylate

Description

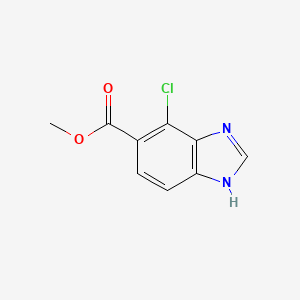

Methyl 7-chloro-1H-benzimidazole-6-carboxylate is a heterocyclic organic compound featuring a benzimidazole core substituted with a chlorine atom at position 7 and a methyl ester group at position 4. Benzimidazoles are pharmacologically significant due to their role in medicinal chemistry, particularly as kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name |

methyl 4-chloro-1H-benzimidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-3-6-8(7(5)10)12-4-11-6/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWWNRLTBWIWEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-1H-benzimidazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1,2-phenylenediamine with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 7 undergoes nucleophilic substitution under controlled conditions:

Key Findings :

- Substitution efficiency depends on the nucleophile’s strength and solvent polarity .

- Microwave-assisted methods reduce reaction times (e.g., 15 min vs. 6 h) while maintaining yields >85% .

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis and subsequent derivatization:

Notable Data :

- Hydrolysis rates follow pseudo-first-order kinetics with in acidic conditions .

- Carboxylic acid derivatives exhibit enhanced metal-chelating properties (log with Cu²⁺) .

Coupling Reactions

The aromatic ring participates in cross-coupling reactions:

| Coupling Type | Catalyst/Reagents | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, DME, 80°C | 7-Chloro-6-(aryl)-1H-benzimidazole carboxylates | 50–78% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine, dioxane | N-Aryl-7-chloro-1H-benzimidazole-6-carboxylates | 62–85% |

Mechanistic Insights :

- Suzuki coupling at position 2 of benzimidazole proceeds regioselectively due to electron-withdrawing carboxylate effects .

- Buchwald-Hartwig amination requires bulky ligands (Xantphos) to suppress side reactions .

Oxidation and Reduction

Controlled redox reactions modify the benzimidazole core:

| Process | Reagents | Outcome |

|---|---|---|

| Ring oxidation | KMnO₄, H₂O, 100°C, 8 h | Benzimidazole N-oxide derivatives |

| Chlorine reduction | H₂ (1 atm), Pd/C, EtOH, RT, 24 h | 7-Dechloro-1H-benzimidazole-6-carboxylate |

Challenges :

- Over-oxidation risks with strong agents like KMnO₄ lead to ring-opening byproducts .

- Catalytic hydrogenation selectively removes chlorine without ester cleavage .

Cyclocondensation Reactions

The compound serves as a precursor for fused heterocycles:

| Reaction Partner | Conditions | Products |

|---|---|---|

| Hydrazine | EtOH, reflux, 6 h | Pyrazolo[1,5-a]benzimidazole carboxylates |

| Thiourea | POCl₃, 120°C, 3 h | Thiazolo[3,2-a]benzimidazole derivatives |

Applications :

Photochemical Reactivity

UV-induced reactions exhibit unique pathways:

| Condition | Observation | Proposed Mechanism |

|---|---|---|

| UV (254 nm), CH₃CN, 24 h | Ester decarbonylation to 6-cyano derivative | Radical-mediated C=O bond cleavage |

Scientific Research Applications

Methyl 7-chloro-1H-benzimidazole-6-carboxylate is a synthetic compound in the benzimidazole family, featuring a heterocyclic aromatic structure with chlorine at the 7th position and a carboxylate group at the 6th position. Its molecular formula is and its molecular weight is approximately 210.62 g/mol. This compound is versatile in synthetic organic chemistry and serves as a precursor for creating more complex molecules.

Scientific Research Applications

This compound has applications across various domains, including serving as a building block for chemical research. Research suggests it has biological activities because of its structural features and has been investigated for potential interactions with cellular targets, such as enzymes or receptors. Studies concentrate on how it interacts with biological targets to understand binding affinities and mechanisms of action, important for its therapeutic potential.

Use in Prophylaxis and Treatment

Benzimidazole derivatives, including this compound, can be used for the prophylaxis or treatment of circulatory diseases like hypertension, metabolic diseases like diabetes, and as anti-inflammatory agents . They may also treat organ disorders associated with cerebrovascular issues, cardiovascular disease, diabetes, and post-intervention complications . The compound may also protect the kidney by inhibiting proteinuria and can be used for patients with high blood pressure and metabolic syndrome . Inflammatory diseases that it may treat include arthritis, asthma, allergic diseases, arteriosclerosis, digestive tract diseases, diabetic complications, atopic dermatitis, and nervous degenerative diseases .

Anti-inflammatory and Analgesic Activity

Benzimidazole derivatives exhibit anti-inflammatory activity . For example, compounds can inhibit inflammation by reducing the effects of 5-LOX, COX, TNF-α, IL-6, and cytokines . Some N-substituted benzimidazole derivatives have shown analgesic activity, reducing writhing compared to aspirin . Additionally, some compounds have demonstrated a notable reduction in edema compared to standard drugs like rofecoxib and indomethacin .

Antiulcer Activity

Mechanism of Action

The mechanism of action of Methyl 7-chloro-1H-benzimidazole-6-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine atom and the carboxylate group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Core Structural Variations

The benzimidazole core distinguishes this compound from analogs with benzodithiazine or indazole systems. For example:

- Benzodithiazine Derivatives (e.g., Compounds 15 and 16 in ): These feature a sulfur-containing heterocycle with sulfone groups, which enhance thermal stability and polarity. Melting points for these derivatives exceed 300°C due to strong intermolecular interactions (e.g., compound 15: 310–311°C) .

- Indazole Derivatives (e.g., Methyl 5-chloro-1H-indazole-7-carboxylate, ): The indazole core lacks the fused benzene ring’s second nitrogen, altering electronic properties and hydrogen-bonding capacity .

Substituent Effects

- Chlorine Position : The 7-chloro substitution in the target compound contrasts with 5-chloro in indazole derivatives () and 6-chloro in benzodithiazines (–3). Position affects steric and electronic interactions, influencing reactivity and binding affinity.

- Ester Groups : Methyl esters at position 6 (target) vs. position 7 (benzodithiazines) alter molecular polarity and solubility. IR spectra for benzodithiazine analogs show C=O stretches at 1715–1740 cm⁻¹, suggesting similar ester environments .

Functional Group Modifications

- Hydrazine Derivatives (–3): Compounds like 15 and 16 incorporate hydrazino and hydroxybenzylidene groups, introducing hydrogen-bonding sites. These groups elevate melting points (e.g., 303–311°C) compared to simpler esters .

Data Tables

Table 1: Comparative Physical and Spectral Properties

Table 2: Functional Group Impact on Properties

Research Findings and Implications

- Thermal Stability : Benzimidazoles generally exhibit lower melting points than sulfone-containing benzodithiazines, as seen in compound 3 (252–253°C) vs. compound 15 (310–311°C) .

- Solubility: The absence of sulfones in benzimidazoles may improve solubility in organic solvents, as noted for the propyl-methyl derivative in .

- Spectral Signatures : Ester carbonyl stretches (IR) and aromatic proton shifts (NMR) are consistent across analogs, aiding structural characterization .

Biological Activity

Methyl 7-chloro-1H-benzimidazole-6-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by various studies, case analyses, and data tables.

Chemical Structure and Properties

The compound features a benzimidazole core with a chlorine substituent at the 7-position and a carboxylate group at the 6-position. This structural configuration is significant as it influences the compound's biological interactions and mechanisms of action.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. Research has shown that derivatives of benzimidazole, including this compound, can effectively inhibit various strains of bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Drug MIC |

|---|---|---|

| Staphylococcus aureus | 50 μg/ml | 100 μg/ml (Ampicillin) |

| Escherichia coli | 62.5 μg/ml | 50 μg/ml (Chloramphenicol) |

| Candida albicans | 250 μg/ml | 500 μg/ml (Griseofulvin) |

These findings suggest that this compound may serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has been shown to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A-549 (lung cancer), at specific concentrations.

Case Study: Apoptosis Induction

In a study examining the effects of this compound on MCF-7 cells, flow cytometry revealed that treatment with this compound resulted in significant apoptosis:

- IC50 Value : 25.72 ± 3.95 μM

- Mechanism : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : The compound may interact with various enzymes involved in cell signaling pathways, influencing processes such as apoptosis and cell proliferation.

- Receptor Binding : It may bind to specific receptors, modulating their activity and leading to downstream effects on cellular functions.

- Structure–Activity Relationship (SAR) : The presence of the chlorine atom and carboxylate group significantly affects binding affinity and specificity towards biological targets .

Summary of Research Findings

A comprehensive review of literature from recent years highlights the diverse biological activities associated with this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.